molecular formula C10H11ClO3 B13673732 Ethyl 2-chloro-5-hydroxy-4-methylbenzoate

Ethyl 2-chloro-5-hydroxy-4-methylbenzoate

Cat. No.: B13673732
M. Wt: 214.64 g/mol
InChI Key: VELDTAHUDSYPEC-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-hydroxy-4-methylbenzoate is an organic compound belonging to the class of esters It is characterized by the presence of a benzoate group substituted with a chlorine atom, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-5-hydroxy-4-methylbenzoate typically involves the esterification of 2-chloro-5-hydroxy-4-methylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 2-chloro-5-oxo-4-methylbenzoate.

    Reduction: Formation of 2-chloro-5-hydroxy-4-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-chloro-5-hydroxy-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-5-hydroxy-4-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the context and the specific biological target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-chloro-2-hydroxy-5-methylbenzoate
  • Methyl 2-chloro-5-hydroxy-4-methylbenzoate
  • Ethyl 2-chloro-4-hydroxy-5-methylbenzoate

Uniqueness

This compound is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

ethyl 2-chloro-5-hydroxy-4-methylbenzoate

InChI

InChI=1S/C10H11ClO3/c1-3-14-10(13)7-5-9(12)6(2)4-8(7)11/h4-5,12H,3H2,1-2H3

InChI Key

VELDTAHUDSYPEC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)O)C)Cl

Origin of Product

United States

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